

Physagulide Y: A Technical Guide to its Physical, Chemical, and Biological Properties

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Physagulide Y is a naturally occurring withanolide that has garnered significant interest within the scientific community for its potential as an anticancer agent. This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of **Physagulide Y**. The information is presented to support further research and development of this promising compound. While specific experimental data for **Physagulide Y** is limited in publicly accessible literature, this guide consolidates available information and provides representative experimental protocols and a hypothesized signaling pathway based on its known mechanism of action as a Glucose Transporter 1 (GLUT1) inhibitor.

Physical and Chemical Properties

Detailed experimental data on the physical and chemical properties of **Physagulide Y** are not extensively reported. The following table summarizes the known and calculated properties.



Property	Value	Source/Method
Molecular Formula	C30H40O10	[1]
Molecular Weight	560.63 g/mol	Calculated
Melting Point	Not Reported	-
Boiling Point	Not Reported	-
Solubility	A 2 mg/mL working solution can be prepared in a vehicle of DMSO, PEG300, Tween 80, and saline/PBS, from a 40 mg/mL mother liquor in DMSO. [1]	Commercial Supplier Data
Storage and Stability	Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year.[1]	Commercial Supplier Data

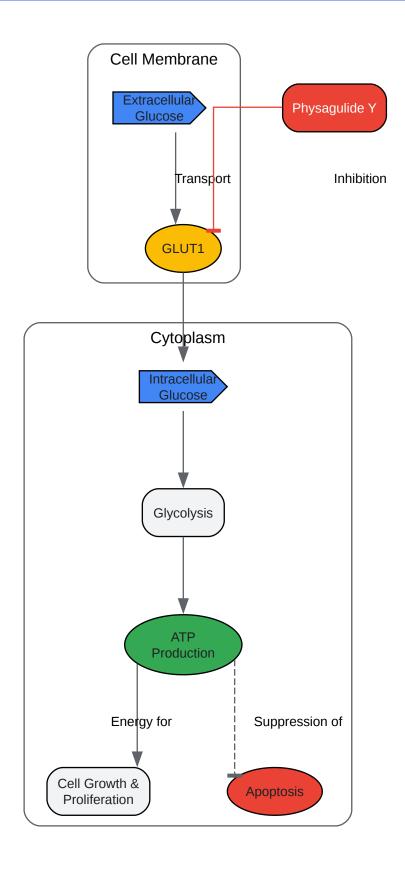
Biological Activity and Mechanism of Action

Physagulide Y is a potent inhibitor of Glucose Transporter 1 (GLUT1), a protein responsible for facilitating the transport of glucose across the plasma membrane.[1] Many cancer cells exhibit a high rate of glycolysis, a phenomenon known as the "Warburg effect," and therefore upregulate GLUT1 to meet their increased energy demands. By inhibiting GLUT1, **Physagulide Y** can selectively starve cancer cells of their primary energy source, leading to cell cycle arrest and apoptosis.

Signaling Pathway

The primary mechanism of action for **Physagulide Y** is the direct inhibition of GLUT1. This disruption of glucose uptake initiates a cascade of downstream cellular events. The following diagram illustrates the hypothesized signaling pathway affected by **Physagulide Y**.





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Caption: Hypothesized signaling pathway of **Physagulide Y** via GLUT1 inhibition.



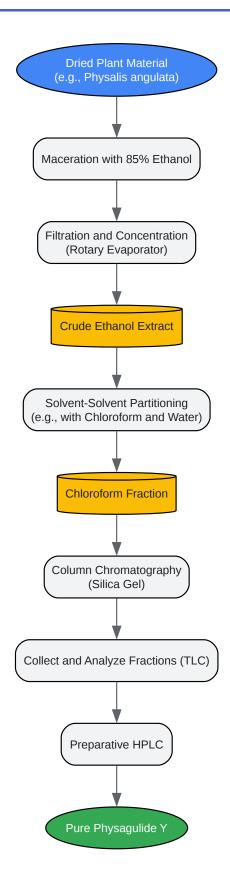
Experimental Protocols

The following sections provide detailed, representative methodologies for the isolation, characterization, and biological evaluation of **Physagulide Y**. These protocols are based on established methods for withanolides and GLUT1 inhibitors.

Isolation of Physagulide Y from Physalis Species

This protocol describes a general method for the extraction and isolation of withanolides from plant material, which can be adapted for **Physagulide Y**.[2][3][4]





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Caption: General workflow for the isolation of Physagulide Y.



Methodology:

- Extraction: Air-dried and powdered whole plants of a Physalis species are macerated with 85% ethanol at room temperature. The extraction is repeated multiple times to ensure complete recovery.
- Concentration: The combined ethanol extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
- Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as chloroform, to separate compounds based on their solubility.
- Column Chromatography: The chloroform-soluble fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol) to separate the components. Fractions are collected and monitored by thin-layer chromatography (TLC).
- Purification: Fractions containing the compound of interest are combined and further purified by preparative high-performance liquid chromatography (HPLC) to yield pure **Physagulide** Y.

Structural Characterization

The structure of the isolated **Physagulide Y** would be elucidated using a combination of spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to determine the carbon-hydrogen framework of the molecule. ²D NMR experiments such as COSY, HSQC, and HMBC would be used for complete and unambiguous assignment of all proton and carbon signals.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass and molecular formula of Physagulide Y.

GLUT1 Inhibition Assay



This protocol describes a cell-based assay to quantify the inhibitory effect of **Physagulide Y** on glucose uptake.[5][6]



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Caption: Workflow for a GLUT1 inhibition assay using 2-deoxyglucose.

Methodology:

- Cell Culture: Human colorectal cancer cells (e.g., HCT116) are seeded in a 96-well plate and allowed to adhere overnight.
- Compound Treatment: The cells are treated with various concentrations of Physagulide Y or a vehicle control for a specified period (e.g., 1 hour).
- Glucose Uptake: A glucose analog, 2-deoxyglucose (2-DG), is added to the wells. 2-DG is taken up by the cells via glucose transporters but cannot be fully metabolized, causing it to accumulate intracellularly as 2-DG-6-phosphate (2-DG6P).
- Lysis and Detection: The cells are lysed, and the amount of accumulated 2-DG6P is measured using a coupled enzymatic assay that results in a luminescent signal. The intensity of the luminescence is proportional to the amount of glucose uptake.
- Data Analysis: The results are analyzed to determine the half-maximal inhibitory concentration (IC₅₀) of **Physagulide Y** on GLUT1-mediated glucose uptake.

Future Directions

While **Physagulide Y** shows promise as a GLUT1 inhibitor, further research is necessary to fully elucidate its therapeutic potential. Key areas for future investigation include:



- Comprehensive Physicochemical Profiling: Detailed experimental determination of solubility, melting point, and other physicochemical parameters is crucial for formulation development.
- In-depth Mechanistic Studies: Elucidating the precise binding mode of Physagulide Y to GLUT1 and its effects on downstream signaling pathways will provide a more complete understanding of its anticancer activity.
- In Vivo Efficacy and Safety: Preclinical studies in animal models are required to evaluate the in vivo antitumor efficacy, pharmacokinetics, and safety profile of Physagulide Y.
- Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of **Physagulide Y** analogs could lead to the discovery of even more potent and selective GLUT1 inhibitors with improved pharmacological properties.

Conclusion

Physagulide Y is a compelling natural product with a clear mechanism of action as a GLUT1 inhibitor. Its potential to selectively target the metabolic vulnerability of cancer cells makes it an attractive candidate for further drug development. This technical guide provides a foundational understanding of **Physagulide Y** and serves as a resource to facilitate ongoing and future research in this exciting area.

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